Methyl alpha-D-rhamnopyranoside
Overview
Description
Methyl alpha-D-rhamnopyranoside is a sugar derivative that is a key component in various synthetic and natural compounds. It is often used as a building block in the synthesis of complex molecules, including oligosaccharides and glycosides, which are important in biological processes and have applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of beta-D-rhamnopyranosides and alpha-D-rhamnopyranosides can be achieved through a stereocontrolled approach using mannosyl thioglycosides as donors. This method allows for the formation of the rhamnopyranoside linkage with high yield and stereoselectivity. A notable example is the synthesis of a tetrasaccharide where both beta-D- and alpha-D-rhamnopyranosyl units are obtained in a single step through a double radical fragmentation of modified benzylidene acetals . Additionally, the synthesis of methyl glycosides of rhamnopyranosides has been reported, which are relevant to the sugar moieties of anthocyanin pigments found in various fruits and flowers . The synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside has also been described, involving stereoselective glycosylation and the use of various glycosyl donors .
Molecular Structure Analysis
The molecular structure of methyl alpha-L-rhamnopyranoside derivatives has been studied, revealing that the molecules typically adopt a 1C4 chair conformation. The bond lengths and angles of the pyranose rings are consistent within the limits of error, and the acetyl groups are found to have the planar, (S)-cis conformation most commonly observed . The conformational features of these derivatives are crucial for understanding their reactivity and interactions in chemical reactions.
Chemical Reactions Analysis
The chemical reactions involving methyl alpha-D-rhamnopyranoside derivatives are diverse. For instance, the synthesis of methyl 4-O-(beta-D-galactopyranosyl)-3-O(beta-D-glucopyranosyluronic acid)-alpha-L-rhamnopyranoside involves condensation, benzylations, and Koenigs Knorr glycosylation reactions . The synthesis and NMR characterization of methyl mono- and di-O-alpha-L-rhamnopyranosyl-alpha-D-glucopyranosiduronic acids have been described, using a stereoselective trichloroacetimidate approach for glycosylation . Additionally, the ketalization of methyl L-(+)-rhamnopyranoside has been used to produce glycosyl acceptors with protected hydroxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl alpha-D-rhamnopyranoside derivatives are influenced by their molecular structure. For example, the conformational features, such as the chair conformation of the rhamnopyranoside ring and the orientation of acetoxy groups, affect the compound's reactivity and physical characteristics . The NMR spectra of di-O-glycosyl derivatives provide insights into the stereochemical relationships and deviations from additivity in the chemical shifts, which are important for structural characterization .
Scientific Research Applications
Rhamnolipid Structure and Applications
The rhamnolipid produced by Pseudomonas aeruginosa includes methyl alpha-D-rhamnopyranoside as a constituent. This has implications for understanding the biological activities of rhamnolipids, which are known to have surface-active properties and potential applications in bioremediation, pharmaceuticals, and cosmetic industries (Edwards & Hayashi, 1965).
Urinary Tract Infection Prevention
Methyl alpha-D-mannopyranoside, a compound structurally similar to methyl alpha-D-rhamnopyranoside, was shown to prevent urinary tract infections in mice by inhibiting the adherence of Escherichia coli, suggesting potential applications in preventing bacterial colonization and infections (Aronson et al., 1979).
Metal Complex Studies
Methyl alpha-L-rhamnopyranoside has been studied in metal complex formation, indicating its potential use in coordination chemistry and related applications. The study of lithium bis[methyl alpha-L-rhamnopyranosid(2,3)-ato(2-)]cuprate(II) tetrahydrate provides insights into the structural aspects of such complexes (Klaassen & Klüfers, 1994).
Antioxidant Effects in Flavonol Glycosides
Methyl alpha-L-rhamnopyranoside is a part of the structure of several flavonol glycosides isolated from Sageretia theezans, showing antioxidant activities. These studies highlight the potential of methyl alpha-D-rhamnopyranoside-containing compounds in antioxidant applications (Chung et al., 2004).
Antiproliferative Activities in Cancer Research
In a study on methyl protodioscin metabolites, compounds containing methyl alpha-L-rhamnopyranoside showed potent antiproliferative activities against various human tumor cell lines, suggesting its relevance in cancer research and drug development (He et al., 2006).
Neuroprotective Properties
Phenylpropanoid esters of rhamnose isolated from Scrophularia buergeriana, which include compounds structurally related to methyl alpha-D-rhamnopyranoside, have shown neuroprotective effects against glutamate-induced neurotoxicity. This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases (Kim & Kim, 2000).
Safety And Hazards
When handling Methyl alpha-D-rhamnopyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers The relevant papers retrieved include a study on the synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside , a study on the molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside , and a study on the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-VEIUFWFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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